
5'MeOValPO3(Pr)AZT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine is a compound that belongs to the class of nucleoside analogs. It is a derivative of azidothymidine, which is commonly known for its antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound is designed to enhance the delivery and efficacy of azidothymidine by modifying its chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine involves several steps:
Starting Material: The synthesis begins with azidothymidine.
Phosphoramidate Formation: The azidothymidine is reacted with a phosphoramidate reagent under controlled conditions to form the phosphoramidate derivative.
Methoxyvaleryl Group Addition: The methoxyvaleryl group is introduced through a reaction with methoxyvaleryl chloride in the presence of a base.
Propyl Group Addition: The final step involves the addition of the propyl group, which is achieved through a reaction with propyl bromide.
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of azidothymidine are synthesized or procured.
Reactor Systems: The reactions are carried out in reactor systems that allow for precise control of temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Compounds with different functional groups replacing the original groups.
Aplicaciones Científicas De Investigación
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: Investigated for its potential antiviral properties and its ability to inhibit viral replication.
Medicine: Explored as a potential therapeutic agent for treating viral infections, particularly HIV.
Industry: Utilized in the development of antiviral drugs and in the study of drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine involves its conversion to azidothymidine triphosphate within the cell. This active form inhibits the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA and thereby inhibiting viral replication. The compound targets the reverse transcriptase enzyme and interferes with the viral replication process.
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine: The parent compound, known for its antiviral properties.
Lamivudine: Another nucleoside analog used in the treatment of HIV.
Stavudine: A similar compound with antiviral activity against HIV.
Uniqueness
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine is unique due to its modified chemical structure, which enhances its delivery and efficacy compared to azidothymidine. The addition of the methoxyvaleryl and propyl groups improves its pharmacokinetic properties and reduces its toxicity.
Propiedades
Número CAS |
133201-19-1 |
|---|---|
Fórmula molecular |
C19H31N6O8P |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-propoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-7-31-34(29,23-16(11(2)3)18(27)30-5)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14+,15+,16-,34?/m0/s1 |
Clave InChI |
LMINIBODSOPERP-VIEXIHQWSA-N |
SMILES isomérico |
CCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canónico |
CCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
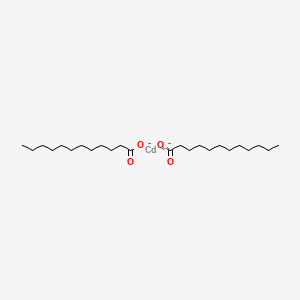



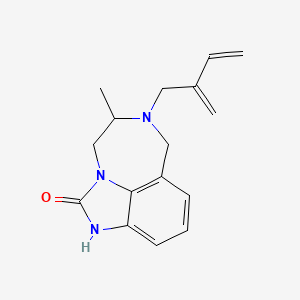
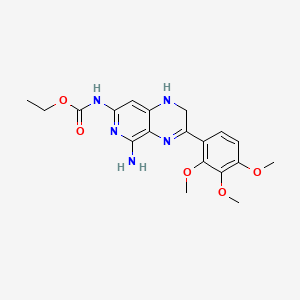
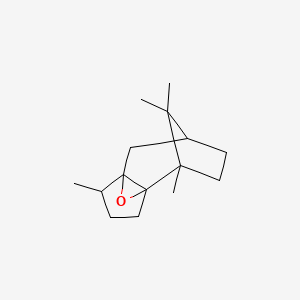
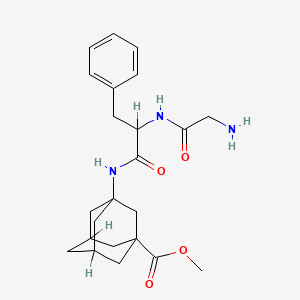
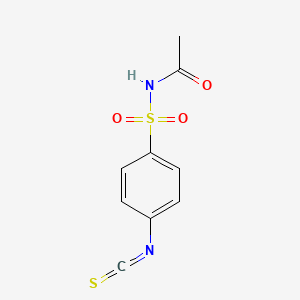
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)
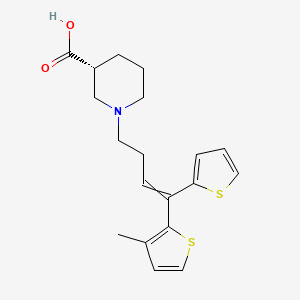
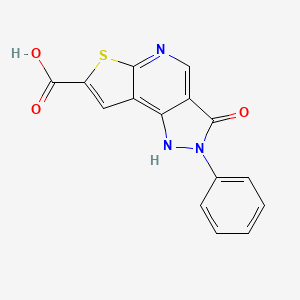
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
